

Application Notes and Protocols for Non-Cyanide Gold Plating on Copper Substrates

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Compound of Interest

Compound Name: *trisodium;gold(1+);disulfite*

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This document provides detailed procedures for non-cyanide gold plating on copper substrates, a critical process in various scientific and industrial applications, including the manufacturing of medical devices, electronics, and specialized research apparatus. The protocols outlined below utilize sulfite- and thiosulfate-based gold plating baths, which are safer and more environmentally friendly alternatives to traditional cyanide-based methods.

Introduction

Gold plating is widely employed for its excellent electrical conductivity, corrosion resistance, and biocompatibility. Traditional gold plating methods often rely on highly toxic cyanide-based electrolytes. The development of non-cyanide gold plating processes has become a significant area of research to mitigate the environmental and health risks associated with cyanide. This document details two common non-cyanide gold plating systems: sulfite-based and thiosulfate-based baths, specifically for plating on copper substrates.

Data Presentation: Non-Cyanide Gold Plating Bath Compositions and Operating Parameters

The following table summarizes the key quantitative data for various non-cyanide gold plating solutions, providing a comparative overview of their compositions and operational conditions.

Bath Type	Component	Concentration	Operating Parameter	Value	Resulting Deposit Properties	Reference
Sulfite-Based	Ammonium Gold Sulfite ((NH ₄) ₃ [Au(SO ₃) ₂])	Gold as metal: 10 g/L	pH	9.5	Smooth, fine-grained deposits.	[1]
Temperature	40 °C	Plating rate: ~8 µm/hour.	[1]			
Current Density	0.2-0.4 A/dm ²	-	[1]			
Agitation	400 rpm (magnetic stirring)	-	[1]			
Sulfite-Based (with additives)	Sodium Gold Sulfite	-	pH	6.0 - 7.0	Hardness: 60-70 Knoop (without additives), up to 160 Knoop (with organic brightener).	[2]
Sodium Sulfite	30 - 45 g/L	Temperature	50 - 60 °C	Good adhesion to copper-based alloys.	[2]	

Arsenic (brightener)	30 ppm	Current Density	1 - 2 mA/cm ²	-	[2]
Organic Brightener	12.5 mL/L	-	-	-	[2]
Thiosulfate-Sulfite Based	Sodium Aurothiosulfate (Na ₃ [Au(S ₂ O ₃) ₂].2H ₂ O)	Gold as metal: 8 g/L	pH	4.6 - 4.8	Bright and uniform deposits. [3]
Sodium Sulfite	Molar ratio of Na ₃ [Au(S ₂ O ₃) ₂] to Na ₂ SO ₃ is 1:1	Temperature	25 - 30 °C	Good for temperature-sensitive electronic components.	[3]
Current Density	0.5 A/dm ²	-	[3]		
Thiosulfate-Sulfite (Electrodes)	Gold(I) complex	Gold as metal: 1-6 g/L	pH	6.5 - 9.0	- [4]
Sodium Thiosulfate	10 - 200 g/L	Temperature	50 - 90 °C	-	[4]
Sodium Sulfite	0.1 - 50 g/L	-	-	-	[4]
Disodium EDTA	0.1 g/L	-	-	-	[4]

Experimental Protocols

Protocol 1: Sulfite-Based Gold Electroplating

This protocol describes a method for electroplating a bright and hard gold layer onto a copper substrate using a sulfite-based bath.

1. Materials and Reagents:

- Copper substrate
- Deionized (DI) water
- Acetone
- Alkaline cleaner solution
- Dilute sulfuric acid (e.g., 5-10% v/v)
- Sulfite Gold Plating Solution (see table for composition)
- Platinized titanium anode
- DC power supply
- Beaker or plating tank
- Hot plate with magnetic stirrer
- Thermometer

2. Copper Substrate Preparation: a. Degreasing: Ultrasonically clean the copper substrate in acetone for 5-10 minutes to remove organic contaminants. b. Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaner solution (e.g., 60-80°C) for 5-10 minutes to remove any remaining oils and grease. c. Rinsing: Thoroughly rinse the substrate with DI water. d. Acid Activation: Dip the substrate in a dilute sulfuric acid solution at room temperature for 30-60 seconds to remove any oxide layer and activate the surface. e. Final Rinsing: Rinse the substrate thoroughly with DI water and immediately proceed to the plating step to prevent re-oxidation.

3. Plating Procedure: a. Bath Preparation: Prepare the sulfite gold plating solution in a beaker or plating tank according to the formulation in the data table. Heat the solution to the desired operating temperature (e.g., 50-60°C) and maintain it using a hot plate.[2] b. Electrode Setup: Place the platinized titanium anode in the plating bath. Connect the anode to the positive terminal and the copper substrate (cathode) to the negative terminal of the DC power supply. c. Electroplating: Immerse the prepared copper substrate into the plating bath. Apply a constant current density (e.g., 1-2 mA/cm²) and begin agitation (e.g., magnetic stirring).[2] Plate for the required duration to achieve the desired gold thickness. d. Post-Plating Rinsing: After plating, turn off the power supply, remove the substrate from the bath, and rinse it thoroughly with DI water. e. Drying: Dry the plated substrate with a stream of nitrogen or in a clean oven at a low temperature.

4. Post-Plating Analysis: a. Adhesion Test: Perform a tape test by firmly applying and then rapidly removing adhesive tape from the plated surface. The absence of any lifted gold indicates good adhesion.[5] b. Porosity Test: Expose the plated part to nitric acid vapor. The appearance of corrosion spots indicates pores in the gold layer that expose the underlying copper or nickel.[6]

Protocol 2: Thiosulfate-Sulfite Based Gold Electroplating

This protocol is suitable for applications requiring lower plating temperatures, making it ideal for delicate electronic components.

1. Materials and Reagents:

- Copper substrate
- Deionized (DI) water
- Acetone
- Alkaline cleaner solution
- Dilute sulfuric acid
- Thiosulfate-Sulfite Gold Plating Solution (see table for composition)

- Platinized titanium anode
- DC power supply
- Plating cell
- Water bath or other temperature control system

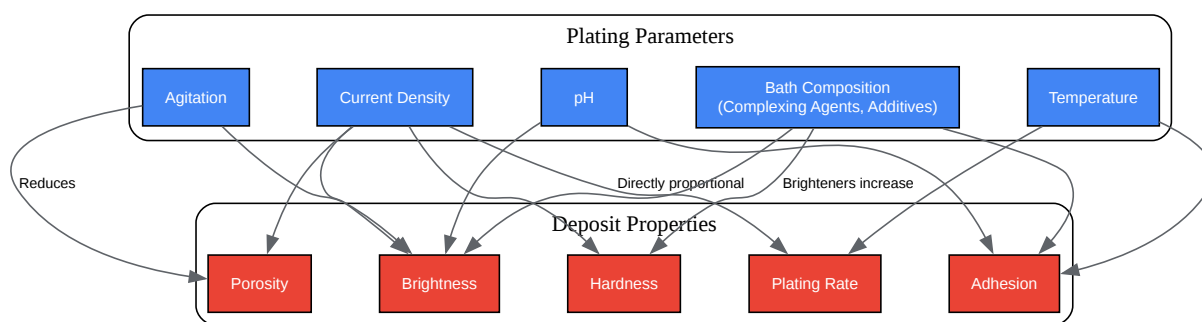
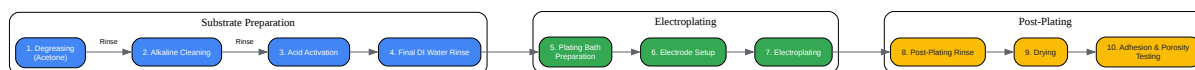
2. Copper Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1 (Degreasing, Alkaline Cleaning, Rinsing, Acid Activation, Final Rinsing).

3. Plating Procedure: a. Bath Preparation: Prepare the thiosulfate-sulfite gold plating solution as per the data table. Adjust the pH to the specified range (e.g., 4.6-4.8) and bring the solution to the operating temperature (e.g., 25-30°C).^[3] b. Electrode Setup: Arrange the anode and cathode (copper substrate) in the plating cell and connect them to the DC power supply. c. Electroplating: Immerse the copper substrate in the bath and apply the recommended current density (e.g., 0.5 A/dm²).^[3] Plate for the calculated time to achieve the target thickness. d. Post-Plating Rinsing and Drying: After plating, rinse the substrate thoroughly with DI water and dry it.

4. Post-Plating Analysis: a. Conduct adhesion and porosity tests as described in Protocol 1.

Visualizations

Experimental Workflow Diagram



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